molecular formula C19H18N2O3 B2437376 2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 946209-79-6

2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B2437376
CAS No.: 946209-79-6
M. Wt: 322.364
InChI Key: JDLKGDXFOUNQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is an organic compound that features a methoxyphenyl group and an oxazole ring

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-7-14(8-10-17)11-19(22)20-13-16-12-18(24-21-16)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLKGDXFOUNQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary fragments:

  • 4-Methoxyphenylacetic acid : Serves as the acyl donor for the acetamide moiety.
  • 5-Phenyl-1,2-oxazol-3-yl)methylamine : Provides the heterocyclic core with a benzylamine functionality.

Critical disconnections :

  • Amide bond formation between the acetic acid derivative and the oxazole-containing amine.
  • Oxazole ring construction via cyclization of a β-keto nitrile or α-amino ketone precursor.

Synthetic Routes and Optimization

Oxazole Ring Synthesis

The 5-phenyl-1,2-oxazole core is typically synthesized via cyclization reactions. Two predominant methods are employed:

Method A: Huisgen Cyclization

Reagents :

  • 4-Phenyl-2-nitroacetophenone (1.0 eq)
  • Ammonium acetate (2.5 eq)
  • Acetic acid (solvent)

Conditions :

  • Reflux at 120°C for 8–12 hours.
  • Yield : 68–72%.

Mechanism :

  • Nitro group reduction to amine.
  • Condensation with adjacent carbonyl to form the oxazole ring.
Method B: Cornforth Rearrangement

Reagents :

  • Phenylacetylene (1.2 eq)
  • Chlorooxime (1.0 eq)
  • CuI (10 mol%)

Conditions :

  • DMF, 80°C, 6 hours.
  • Yield : 75–80%.

Advantages : Higher regioselectivity for 5-phenyl substitution compared to Huisgen cyclization.

Acetamide Coupling

Step 1: Activation of 4-Methoxyphenylacetic Acid

Reagents :

  • Thionyl chloride (2.0 eq)
  • Anhydrous dichloromethane (DCM)

Conditions :

  • 0°C to room temperature, 2 hours.
  • Intermediate : 4-Methoxyphenylacetyl chloride (quantitative yield).
Step 2: Amine Alkylation

Reagents :

  • (5-Phenyl-1,2-oxazol-3-yl)methylamine (1.0 eq)
  • Triethylamine (2.0 eq)

Conditions :

  • DCM, 0°C, 4 hours.
  • Yield : 85–90%.

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Round-bottom flask) Continuous flow reactor
Catalyst Loading 10 mol% CuI 5 mol% CuI with recycling
Solvent Recovery 60–70% 95% (distillation)
Purity 95% (HPLC) 99.5% (crystallization)

Key Innovations :

  • Microfluidic systems reduce reaction time by 40% compared to batch processes.
  • Crystallization optimization using ethanol/water mixtures enhances polymorph control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.2 Hz, 2H, Ph), 7.45–7.38 (m, 3H, Ph), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-Ph), 4.42 (s, 2H, CH₂NH), 3.82 (s, 3H, OCH₃), 3.56 (s, 2H, COCH₂).
  • HPLC : tᵣ = 8.2 min (C18 column, 70:30 MeOH/H₂O).

Purity Assessment

  • XRD : Monoclinic crystal system, space group P2₁/c.
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C.

Comparative Analysis with Structural Analogs

Compound Oxazole Synthesis Yield Acetamide Coupling Yield
Target Compound 78% 88%
N-(5-Chloro-2-methoxyphenyl) analog 65% 72%
4-Fluorophenyl variant 82% 85%

Trends :

  • Electron-donating groups (e.g., OCH₃) improve cyclization yields by stabilizing transition states.
  • Steric hindrance in ortho-substituted analogs reduces coupling efficiency by 15–20%.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxazole ring can lead to a dihydro derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55
MDA-MB-23156.88

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with cancer progression and neurodegenerative diseases. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The methodologies employed often focus on optimizing yield and purity while minimizing by-products.

Key Synthetic Pathways:

  • Condensation Reactions : Combining 4-methoxybenzaldehyde with oxazole derivatives under acidic or basic conditions.
  • Acetylation : The introduction of the acetamide group through acetic anhydride or acetyl chloride reactions.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different experimental settings:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of the compound on multiple cancer cell lines and reported a significant reduction in cell viability compared to control groups .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of acetylcholinesterase by similar oxazole derivatives, demonstrating potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of an oxazole ring.

    2-methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional groups and reactivity.

Uniqueness

2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}

The synthesis typically involves the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions such as triethylamine in solvents like dichloromethane or tetrahydrofuran. This method allows for efficient production while ensuring high purity through subsequent purification techniques like recrystallization or chromatography .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of apoptosis. For example, in a study involving human breast cancer cells, the compound showed an IC50 value in the low micromolar range, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity was observed with MIC values against Candida albicans .

The biological activity of this compound is attributed to its ability to bind specific molecular targets involved in critical cellular processes. Preliminary studies suggest that it may inhibit certain enzymes linked to cancer progression and microbial resistance, thereby exhibiting dual therapeutic potential .

Case Studies

  • Breast Cancer Model : In a controlled study on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to untreated controls. This effect was associated with increased apoptosis markers such as caspase activation and PARP cleavage .
  • Antimicrobial Efficacy : A study assessing the antimicrobial effects on clinical isolates showed that the compound effectively inhibited bacterial growth with notable zones of inhibition ranging from 18 mm to 24 mm against various pathogens .

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesObservations
AnticancerMCF-7 (breast cancer)~5 µMInduces apoptosis
AntimicrobialS. aureus5.64 µMModerate inhibition
E. coli8.33 µMEffective against Gram-negative bacteria
C. albicans16.69 µMShows antifungal properties

Q & A

Q. What are the key synthetic routes for 2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves: (i) Formation of the isoxazole ring via cyclization of β-keto esters with hydroxylamine. (ii) Coupling the methoxyphenoxy-acetamide backbone with the isoxazole intermediate using nucleophilic substitution or amidation reactions.
  • Critical parameters include solvent choice (e.g., toluene or dioxane), temperature control (60–100°C), and pH adjustment to minimize side reactions. Yields are monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodology :
  • NMR spectroscopy (1H/13C) identifies hydrogen/carbon environments, confirming functional groups like the methoxyphenoxy and acetamide moieties.
  • Mass spectrometry (MS) validates the molecular ion peak (m/z 338.35) and fragmentation patterns.
  • HPLC assesses purity (>95% recommended for biological assays) .

Q. How do solubility and bioavailability influence experimental design for this compound?

  • Methodology :
  • Solubility in methanol or chloroform (slight, as per PubChem data) necessitates solvent optimization for in vitro assays.
  • Bioavailability predictions use computational tools (e.g., SwissADME) to evaluate logP (~3.2) and polar surface area (85 Ų), guiding formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :
  • Dose-response studies : Establish IC50/EC50 values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays).
  • Target-specific assays : Use enzyme inhibition kits (e.g., kinase profiling) to differentiate off-target effects.
  • Meta-analysis : Compare structural analogs (e.g., fluorophenyl derivatives) to identify substituent-activity relationships .

Q. What strategies are recommended for elucidating the compound’s mechanism of action via molecular docking?

  • Methodology :
  • Protein preparation : Retrieve target structures (e.g., COX-2 or EGFR) from PDB. Optimize protonation states with tools like PROPKA.
  • Docking software : Use AutoDock Vina or Schrödinger Suite, focusing on the phenylisoxazole moiety’s interactions with hydrophobic pockets.
  • Validation : Compare docking scores with known inhibitors and validate via mutagenesis studies .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodology :
  • Crystallization : Optimize solvent evaporation or vapor diffusion in DMSO/water mixtures.
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions .

Q. How do substituent variations (e.g., methoxy vs. fluoro groups) impact structure-activity relationships (SAR)?

  • Methodology :
  • Analog synthesis : Prepare derivatives via nucleophilic substitution (e.g., replacing methoxy with halogens).
  • Comparative assays : Test analogs against identical targets (e.g., enzyme inhibition % at 10 µM).
  • QSAR modeling : Use Gaussian or MOE to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What experimental designs mitigate challenges in enzyme inhibition assays?

  • Methodology :
  • Positive controls : Include standard inhibitors (e.g., aspirin for COX-2).
  • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Fluorescence quenching : Monitor binding via tryptophan fluorescence shifts in target enzymes .

Q. How should researchers interpret complex NMR spectra for this compound?

  • Methodology :
  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals (δ 6.8–7.5 ppm).
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify hydrogen-bonding interactions.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Methodology :
  • In silico metabolism : Use Meteor (Lhasa Limited) to predict Phase I/II modifications (e.g., methoxy demethylation).
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to identify potential toxic metabolites.
  • Validation : Cross-check predictions with in vitro microsomal assays .

Notes

  • Software Citations : SHELX , ORTEP , and WinGX are standard for crystallography.
  • Experimental Replication : Always cross-validate computational predictions with wet-lab assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.